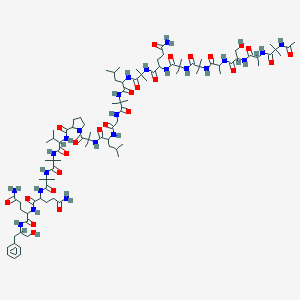
Erycibelline
Overview
Description
Erycibelline is a naturally occurring dihydroxynortropane alkaloid . It can be isolated from the Chinese herb medicine Erycibe elliptilimba Merr .
Synthesis Analysis
The synthesis of this compound involves using a cyclic nitrone as an advanced intermediate. The key step in the synthesis process is the SmI2-induced intramolecular reductive coupling of cyclic nitrone with aldehyde, which results in good yield and stereoselectivity .Molecular Structure Analysis
This compound has a molecular formula of C7H13NO2 . Its molecular weight is 143.18 g/mol .Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the SmI2-induced intramolecular reductive coupling of cyclic nitrone with aldehyde .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.18 g/mol . Its molecular formula is C7H13NO2 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Stereochemistry : A study by Zhao-Lan Zhang et al. (2011) described a concise stereoselective synthesis of (-)-Erycibelline, demonstrating the use of a cyclic nitrone as an advanced intermediate in the synthesis process. The key step involved SmI(2)-induced intramolecular reductive coupling, achieving good yield and stereoselectivity (Zhao-Lan Zhang et al., 2011).
Traditional Medicinal Uses and Phytochemistry : Yao-ping Tian's research (1986) on the constituents of Erycibe elliptilimba included the isolation of Erycibelline, along with other compounds. The study highlighted the traditional medicinal uses of these compounds, noting their potential as antirheumatic and analgesic agents (Yao-ping Tian, 1986).
Ethnopharmacology and Pharmacology : Long Fan et al. (2021) conducted a comprehensive review on the ethnopharmacology, phytochemistry, pharmacology, and toxicology of the genus Erycibe, to which this compound belongs. This study provides insights into the traditional and local applications of Erycibe species, including anti-glaucoma, anti-arthritic, hepatoprotective, and anti-cancer activities, highlighting the relevance of this compound in these contexts (Long Fan et al., 2021).
properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCZZQGJZNJSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(CC1N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910383 | |
| Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107633-95-4 | |
| Record name | Erycibelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107633954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)


![(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)








